REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]C.S([O-])([O-])=[O:25].[Na+].[Na+]>C(O)(C)(C)C.O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[Os](=O)(=O)(=O)=O.C(OCC)(=O)C>[CH2:1]([OH:4])[CH:22]([OH:25])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1.2,5.6.7,8.9,10.11.12.13|
|
Name
|
1,4-(9'-O-dihydroquinidine)phthalazine
|
Quantity
|
7.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O.O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCCCCCC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.145 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]C.S([O-])([O-])=[O:25].[Na+].[Na+]>C(O)(C)(C)C.O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[Os](=O)(=O)(=O)=O.C(OCC)(=O)C>[CH2:1]([OH:4])[CH:22]([OH:25])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1.2,5.6.7,8.9,10.11.12.13|
|
Name
|
1,4-(9'-O-dihydroquinidine)phthalazine
|
Quantity
|
7.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O.O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCCCCCC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.145 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |